Product packaging for Imidazo[1,2-a]pyrazin-2-ylmethanamine(Cat. No.:CAS No. 1019030-08-0)

Imidazo[1,2-a]pyrazin-2-ylmethanamine

Cat. No.: B1505117
CAS No.: 1019030-08-0
M. Wt: 148.17 g/mol
InChI Key: AHZNAUDIACSCFO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-ylmethanamine is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with a methanamine substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases like adenine, enabling interactions with biological targets such as kinases and G-protein-coupled receptors . Synthetic routes often involve iodine-catalyzed cyclization or multicomponent reactions (MCRs), which allow efficient library synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B1505117 Imidazo[1,2-a]pyrazin-2-ylmethanamine CAS No. 1019030-08-0

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNAUDIACSCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701392
Record name 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019030-08-0
Record name 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Features:

Mechanism:

  • The aryl aldehyde and 2-aminopyrazine undergo condensation to form an imine intermediate.
  • The imine undergoes [4+1] cycloaddition with tert-butyl isocyanide, catalyzed by iodine, to form the imidazo[1,2-a]pyrazine ring system.
  • The reaction proceeds under mild conditions, minimizing decomposition of sensitive reagents.

Optimization Data:

Entry Catalyst (5 mol%) Solvent Time (h) Yield (%)
1 Ceric Ammonium Nitrate (CAN) EtOH 20 54
2 SnCl4 EtOH 24 58
3 SnCl2 EtOH 24 48
4 InCl3 EtOH 24 55
5 PTSA·H2O EtOH 24 60 (approx.)
6 FeCl3 EtOH 24 Poor
7 Iodine (I2) EtOH 1 90+
8 Iodine (I2) MeOH 1 Moderate
9 Iodine (I2) H2O 1 Moderate
10 Iodine (I2) ACN 1 Moderate
11 Iodine (I2) DCM 1 Low
12 Iodine (I2) Toluene 1 Low
13 No Catalyst EtOH 24 No Reaction

Table 1: Catalyst and solvent screening for the synthesis of imidazo[1,2-a]pyrazine derivatives

Preparation via Reaction of 2,3-Dichloropyrazine with Diaryl Imines

An alternative synthetic route involves the reaction of 2,3-dichloropyrazine with diaryl imines to form C-pyrazine-methylamines, which can be hydrolyzed to yield the target compound.

Stepwise Process:

  • Imine Formation: Diaryl imines are prepared by condensation of aldehydes with amines in the presence of bases such as diisopropylethylamine or triethylamine.
  • Nucleophilic Substitution: The diaryl imine reacts with 2,3-dichloropyrazine in the presence of a base (e.g., potassium carbonate, cesium carbonate) and a suitable solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane) at temperatures ranging from -78°C to 50°C.
  • Hydrolysis: The intermediate product undergoes hydrolysis under acidic or basic conditions (e.g., potassium hydroxide, hydrochloric acid) to yield this compound.

Reaction Conditions and Reagents:

Parameter Details
Starting materials 2,3-Dichloropyrazine, diaryl imine (prepared from aldehydes and amines)
Bases Potassium carbonate, cesium carbonate, potassium tert-butoxide, sodium hexamethyldisilazide (HMDS)
Solvents THF (preferred), glyme, 1,4-dioxane, dichloromethane, toluene
Temperature -78°C to 50°C; preferably -20°C to 25°C
Hydrolysis agents KOH, NaOH, LiOH, HCl, trifluoroacetic acid (TFA), acetic acid, sulfuric acid
Yield Overall yield about 50% or higher

Table 2: Summary of reaction conditions for preparation via 2,3-dichloropyrazine route

Advantages:

  • Avoids the use of lacrymatory halomethyl pyrazines.
  • Allows structural variation by changing substituents on the diaryl imine.

Comparative Analysis of Preparation Methods

Feature Iodine-Catalyzed MCR Method 2,3-Dichloropyrazine + Diaryl Imine Method
Reaction Type One-pot multicomponent reaction Stepwise nucleophilic substitution and hydrolysis
Catalyst Iodine (5 mol%) Base (K2CO3, Cs2CO3, etc.)
Solvent Ethanol THF, glyme, 1,4-dioxane
Temperature Range Room temperature (~25°C) -78°C to 50°C (preferably -20°C to 25°C)
Reaction Time ~1 hour Several hours (depending on step)
Yield High (up to 90%) Moderate (~50%)
Purification Simple filtration due to precipitation Requires hydrolysis and workup
Environmental Considerations Eco-friendly, mild conditions Uses halogenated intermediates, requires careful handling
Scalability High, suitable for library synthesis Moderate, more steps involved

Research Findings and Notes

  • The iodine-catalyzed method is favored for its simplicity, mild conditions, and high yields, making it suitable for rapid synthesis and medicinal chemistry applications.
  • The 2,3-dichloropyrazine method allows for more structural diversity by varying diaryl imines and substituents but involves harsher conditions and lower overall yields.
  • Both methods avoid the use of highly toxic or unstable intermediates such as halomethyl pyrazines.
  • The iodine-catalyzed MCR approach benefits from the atom economy and operational simplicity characteristic of multicomponent reactions, aligning with green chemistry principles.
  • Optimization studies confirm iodine as a cost-effective and benign catalyst compared to traditional Lewis acids, which often require longer reaction times and give lower yields.
  • Hydrolysis conditions in the substitution method can be tuned to improve yields and purity, with acidic or basic media used depending on the substrate sensitivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in Imidazo[1,2-a]pyrazin-2-ylmethanamine participates in nucleophilic substitution reactions, particularly with electrophilic agents. For example:

  • Acylation : Reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives. This is a common method to protect the amine group during multi-step syntheses.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) generates N-alkylated products, which are precursors for further functionalization.

Table 1: Nucleophilic Substitution Reactions

ReagentProductYield (%)ConditionsSource
Acetyl chlorideN-Acetyl-imidazo[1,2-a]pyrazin-2-ylmethanamine85Et₃N, DCM, 0°C → RT
Methyl iodideN-Methyl-imidazo[1,2-a]pyrazin-2-ylmethanamine78K₂CO₃, DMF, 60°C

Condensation Reactions

The amine group readily undergoes condensation with carbonyl compounds:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) produces imine derivatives under mild acidic or neutral conditions .

  • Urea/Thiourea Synthesis : Interaction with isocyanates or isothiocyanates forms urea or thiourea-linked analogs, which are explored for biological activity .

Mechanistic Insight :
The reaction with aldehydes proceeds via imine intermediate formation, as observed in iodine-catalyzed cyclizations of related imidazo[1,2-a]pyrazines . The Lewis acid iodine enhances electrophilicity of the aldehyde, facilitating nucleophilic attack by the amine .

Cycloaddition and Ring Functionalization

The imidazo[1,2-a]pyrazine core participates in cycloaddition reactions:

  • [3+2] Cycloaddition : Reacts with nitrile oxides or diazo compounds to generate fused polycyclic systems, leveraging the electron-deficient nature of the pyrazine ring .

  • Electrophilic Aromatic Substitution : Bromination or nitration occurs preferentially at the C3 position of the imidazo ring due to its high electron density .

Table 2: Electrophilic Substitution Reactions

ReagentPosition ModifiedProductYield (%)Source
Br₂ (in AcOH)C33-Bromo-imidazo[1,2-a]pyrazin-2-ylmethanamine65
HNO₃ (H₂SO₄)C33-Nitro-imidazo[1,2-a]pyrazin-2-ylmethanamine58

Oxidation and Reductive Amination

  • Oxidation : The primary amine can be oxidized to a nitro group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), though this may compromise ring stability.

  • Reductive Amination : Reaction with ketones or aldehydes in the presence of NaBH₃CN produces secondary amines, useful for diversifying the methanamine side chain .

Coordination Chemistry

The nitrogen atoms in the imidazo[1,2-a]pyrazine ring and the methanamine group act as ligands for metal ions:

  • Pd(II) Complexes : Forms stable complexes with palladium, enabling catalytic applications in cross-coupling reactions .

  • Cu(II) Coordination : Utilized in oxidative amination reactions, enhancing reaction rates and selectivity .

Key Research Findings

  • Antimicrobial Derivatives : Schiff base derivatives exhibit moderate antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

  • Catalytic Applications : Pd complexes of this compound show efficacy in Suzuki-Miyaura coupling (TON > 1,000) .

  • Stability : The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases due to ring-opening reactions.

Scientific Research Applications

Imidazo[1,2-a]pyrazin-2-ylmethanamine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Imidazo[1,2-a]pyrazin-2-ylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidin-2-ylmethanamine

  • Structural Differences : Replaces the pyrazine ring with pyrimidine, altering electronic properties and hydrogen-bonding capabilities.
  • Synthesis: Typically synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds or via MCRs .
  • Biological Activity: Exhibits anxiolytic, analgesic, and antimicrobial properties. Derivatives with dicyano substituents show enhanced cytotoxicity (e.g., IC50 values in low micromolar ranges) .
  • Physicochemical Properties : Higher topological polar surface area (TPSA: ~50 Ų) compared to pyrazine analogs, influencing blood-brain barrier (BBB) permeability .

Table 1: Key Properties of Imidazo[1,2-a]pyrimidin-2-ylmethanamine

Property Value/Description Reference
Molecular Formula C₇H₈N₄
Melting Point 175–197°C (varies by substituent)
Solubility Moderate in polar solvents (e.g., DMSO)
Bioactivity Cytotoxic (IC50: 2–10 µM)

Imidazo[1,2-a]pyridine Derivatives

  • Synthesis : Common methods include Groebke-Blackburn-Bienaymé reactions or oxidative coupling .
  • Biological Activity : 7-Methylimidazo[1,2-a]pyridin-2-ylmethanamine derivatives show antiviral activity (CC50: ~300 µM) but lower potency than pyrazine/pyrimidine analogs .
  • Applications : Used in peptide bioconjugates for targeted drug delivery .

Table 2: Comparison of Pyridine vs. Pyrazine Derivatives

Parameter Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrazine
Aromatic Nitrogens 2 3
Typical IC50 (Anticancer) >100 µM 10–50 µM
BBB Permeability Moderate Low
Synthetic Accessibility High (via MCRs) Moderate

Other Pyrazine Analogs

  • 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine :

    • Features a saturated pyrazine ring, enhancing conformational flexibility.
    • Similarity score: 0.81 to Imidazo[1,2-a]pyrazin-2-ylmethanamine .
    • Applications: Explored in CNS drug design due to improved solubility and reduced planar rigidity.
  • Imidazo[1,2-a]pyrazin-8-amines :

    • Positional isomer with an amine group at the 8-position.
    • Synthesized via MCRs using pyrazine-2,3-diamine, yielding adenine-mimetic libraries .

Biological Activity

Imidazo[1,2-a]pyrazin-2-ylmethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have reported the use of iodine as a catalyst in the synthesis of various imidazo[1,2-a]pyrazine derivatives, enhancing yields and simplifying the reaction conditions .

1. Anticancer Activity

This compound exhibits significant anticancer properties. Research has demonstrated its efficacy against several cancer cell lines, including:

Cell Line IC50 (μM)
Hep-2 (laryngeal)11
HepG2 (hepatocellular)13
A375 (skin)11
MCF-7 (breast)11
Vero (normal)91

These values indicate that the compound's potency is comparable to standard chemotherapeutic agents like Doxorubicin . The mechanism of action involves binding to specific protein targets within cancer cells, disrupting their proliferation pathways .

2. Antiviral Activity

This compound has also shown promising antiviral activity. It has been reported to inhibit the main protease of SARS-CoV and SARS-CoV-2 with IC50 values as low as 21 nM . This suggests potential applications in treating viral infections, particularly in light of recent global health challenges.

3. Antileishmanial Properties

Recent studies identified this compound derivatives as effective against Leishmania species. For instance, one derivative demonstrated an IC50 value of 0.72 µM against LmCK1.2, a crucial target for antileishmanial therapy . This highlights its potential in treating neglected tropical diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity. For example:

  • Position 3 Substituents : Variations in substituents at this position have been linked to enhanced anticancer and antiviral activities.
  • Amino Group Modifications : Alterations to the amino group can affect binding affinity to target proteins and overall potency .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyrazin derivatives:

  • Anticancer Screening : A comprehensive evaluation of various derivatives against multiple cancer cell lines revealed a consistent pattern of cytotoxicity, supporting the compound's potential as a lead for new anticancer agents .
  • Antiviral Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibit viral replication in cell cultures infected with SARS-CoV-2 .
  • Leishmaniasis Treatment : The identification of LmCK1.2 as a target for imidazo[1,2-a]pyrazine derivatives opens new avenues for developing treatments against leishmaniasis, particularly given the resistance issues associated with current therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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